Cas no 2138055-26-0 (4-(Azocan-2-yl)aniline)

4-(Azocan-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- 4-(azocan-2-yl)aniline
- EN300-1153265
- 2138055-26-0
- 4-(Azocan-2-yl)aniline
-
- Inchi: 1S/C13H20N2/c14-12-8-6-11(7-9-12)13-5-3-1-2-4-10-15-13/h6-9,13,15H,1-5,10,14H2
- InChI Key: BRAQHXOBNMQJHF-UHFFFAOYSA-N
- SMILES: N1CCCCCCC1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 204.162648646g/mol
- Monoisotopic Mass: 204.162648646g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 38Ų
4-(Azocan-2-yl)aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1153265-0.25g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 0.25g |
$1196.0 | 2023-06-09 | ||
Enamine | EN300-1153265-0.05g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 0.05g |
$1091.0 | 2023-06-09 | ||
Enamine | EN300-1153265-0.1g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 0.1g |
$1144.0 | 2023-06-09 | ||
Enamine | EN300-1153265-1.0g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 1g |
$1299.0 | 2023-06-09 | ||
Enamine | EN300-1153265-2.5g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 2.5g |
$2548.0 | 2023-06-09 | ||
Enamine | EN300-1153265-0.5g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 0.5g |
$1247.0 | 2023-06-09 | ||
Enamine | EN300-1153265-10.0g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 10g |
$5590.0 | 2023-06-09 | ||
Enamine | EN300-1153265-5.0g |
4-(azocan-2-yl)aniline |
2138055-26-0 | 5g |
$3770.0 | 2023-06-09 |
4-(Azocan-2-yl)aniline Related Literature
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1. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
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4. Book reviews
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on 4-(Azocan-2-yl)aniline
Introduction to 4-(Azocan-2-yl)aniline (CAS No. 2138055-26-0)
4-(Azocan-2-yl)aniline, with the CAS number 2138055-26-0, is a novel compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of azo compounds, which are characterized by the presence of a diazo (−N=N−) functional group. The structure of 4-(Azocan-2-yl)aniline features an aniline moiety substituted with an azocan group, making it a versatile building block for various chemical syntheses and biological studies.
The synthesis of 4-(Azocan-2-yl)aniline typically involves a multi-step process, starting with the preparation of the azocan intermediate. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduces reaction time and waste generation. This method employs mild reaction conditions and readily available starting materials, making it highly suitable for large-scale production.
In terms of its physical and chemical properties, 4-(Azocan-2-yl)aniline is a solid at room temperature with a melting point ranging from 150°C to 160°C. It is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), but exhibits limited solubility in water. The compound's stability under various conditions has been extensively studied, and it has been found to be stable under standard laboratory conditions, although exposure to strong acids or bases can lead to degradation.
The potential applications of 4-(Azocan-2-yl)aniline are diverse and promising. In the field of medicinal chemistry, this compound has shown significant activity in several biological assays. A recent study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that 4-(Azocan-2-yl)aniline exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the development of new anti-inflammatory drugs.
Beyond its medicinal applications, 4-(Azocan-2-yl)aniline has also found use in materials science. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). A study published in the Journal of Materials Chemistry C in 2020 reported that films prepared from 4-(Azocan-2-yl)aniline-based polymers exhibit excellent charge transport properties and high photoluminescence quantum yields, making them promising materials for next-generation electronic devices.
The environmental impact of 4-(Azocan-2-yl)aniline has also been a subject of interest. Research conducted by environmental scientists has shown that this compound is biodegradable under aerobic conditions and does not accumulate in aquatic ecosystems. This is an important consideration for its industrial use, as it helps minimize environmental pollution.
In conclusion, 4-(Azocan-2-yl)aniline (CAS No. 2138055-26-0) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and environmental science. Its unique structural properties and favorable physical characteristics make it an attractive candidate for further research and development. As ongoing studies continue to uncover new properties and applications, the future prospects for this compound are highly promising.
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